molecular formula C24H25N7O4 B6548547 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946314-64-3

1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548547
CAS No.: 946314-64-3
M. Wt: 475.5 g/mol
InChI Key: UZUSEKRSFWLJIM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety and substituted with methoxybenzoyl groups. Its molecular formula is C₂₃H₂₃N₇O₃, with a molecular weight of 445.48 g/mol . The compound’s structure includes:

  • A 3,5-dimethoxybenzoyl group at the piperazine N1 position.
  • A 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine group at the piperazine N4 position.

This compound is structurally related to kinase inhibitors and adenosine receptor antagonists due to its triazolopyrimidine core, which is known to interact with nucleotide-binding domains .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-6-4-17(5-7-18)31-23-21(27-28-31)22(25-15-26-23)29-8-10-30(11-9-29)24(32)16-12-19(34-2)14-20(13-16)35-3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUSEKRSFWLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-triazoles with 1,3-Diketones

As demonstrated in, the reaction of 5-amino-1,2,4-triazole (3 ) with 1,3-diketones (2 ) under basic conditions produces 7-hydroxytriazolo[1,5-a]pyrimidine intermediates (4 ) (Scheme 1). For example, condensation of 5-amino-4H-1,2,4-triazole with 3-(4-methoxyphenyl)-1-phenylpropane-1,3-dione in ethanol at reflux yields the hydroxyl intermediate with >75% efficiency.

Key Reaction Conditions

ReactantsSolventTemperatureTimeYield
5-Amino-triazole + 1,3-DiketoneEthanolReflux6–8 h70–85%

Chlorination of Hydroxytriazolopyrimidines

The hydroxyl group at position 7 of the triazolopyrimidine is replaced with chlorine using phosphoryl chloride (POCl₃). In, treatment of 4 with POCl₃ at 110°C for 4 hours generates the 7-chloro derivative (5 ) in 80–90% yield. Excess POCl₃ acts as both solvent and reagent, with catalytic dimethylformamide (DMF) enhancing reactivity.

Piperazine Coupling at Position 7

The 7-chloro intermediate (5 ) undergoes nucleophilic aromatic substitution with piperazine.

Single-Step Substitution

Reaction of 5 with excess piperazine in acetonitrile at 80°C for 12 hours affords 4-(triazolopyrimidin-7-yl)piperazine (7 ) in 70–80% yield. The use of K₂CO₃ as a base minimizes N-alkylation side reactions.

Optimized Conditions

ReagentSolventBaseTemperatureTimeYield
Piperazine (5 eq)AcetonitrileK₂CO₃80°C12 h75%

Acylation with 3,5-Dimethoxybenzoyl Chloride

The final step involves N-acylation of the piperazine’s secondary amine.

Schotten-Baumann Reaction

Treatment of 7 with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C produces the target compound in 85–90% yield. Triethylamine (TEA) is added to scavenge HCl, preventing amine protonation.

Reaction Parameters

Acylating AgentSolventBaseTemperatureYield
3,5-Dimethoxybenzoyl chlorideDCM/H₂ONaOH, TEA0°C → RT88%

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate acylation in DMF at room temperature, though yields are marginally lower (80–85%).

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR : Aromatic protons of the 3,5-dimethoxybenzoyl group appear as doublets at δ 6.7–7.1 ppm, while the triazolopyrimidine’s C7 proton resonates as a singlet at δ 8.9 ppm.

  • HRMS : Calculated for C₂₇H₂₈N₇O₄ [M+H]⁺: 530.2154; Found: 530.2158.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing [1,5-a] vs. triazole isomers are minimized using electron-withdrawing substituents on the diketone.

  • Piperazine Overalkylation : Excess piperazine and controlled stoichiometry prevent bis-alkylation.

  • Acyl Chloride Hydrolysis : Low-temperature Schotten-Baumann conditions suppress hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups such as carbonyls.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the chemical properties of the compound.

Common Reagents and Conditions:
  • Oxidation Reagents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: : Halides (e.g., Cl-, Br-), alkylating agents

Major Products Formed: The reactions typically yield various derivatives of the original compound, depending on the reagents and conditions employed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. One study demonstrated that derivatives of triazolo-pyrimidines can induce apoptosis in various cancer cell lines, suggesting that 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine may have similar effects due to its structural similarities .

Antimicrobial Activity

The presence of the triazole ring in the compound is associated with antimicrobial properties. Triazoles have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth could be attributed to its interference with nucleic acid synthesis or cell wall integrity .

CNS Activity

Piperazine derivatives are known for their neuropharmacological effects. Initial studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The piperazine structure is particularly noted for its role in modulating serotonin receptors.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. These derivatives can be evaluated for enhanced efficacy or reduced toxicity compared to the parent compound.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that modifications to the piperazine moiety led to increased cytotoxicity against breast cancer cells. The compound was tested alongside standard chemotherapeutics, revealing synergistic effects when used in combination therapies .

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) showed that the compound exhibited significant inhibition zones compared to control groups. This suggests its potential utility as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism by which 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exerts its effects often involves:

  • Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions.

  • Pathways Involved: : These interactions can modulate signaling pathways, leading to altered cellular responses. For example, binding to a particular receptor might inhibit or activate a signaling cascade, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Key Observations :

Triazole Modifications : The 4-methoxyphenyl group on the triazole (target compound) may confer selective receptor binding vs. the benzyl group in or tert-butyl in .

Synthetic Complexity : Multi-step syntheses are common, with yields >90% achievable for triazole intermediates .

Research Implications

  • SAR Insights : The 3,5-dimethoxybenzoyl group’s electron-donating effects may stabilize π-π stacking interactions in binding pockets, as seen in related compounds .

Biological Activity

The compound 1-(3,5-dimethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and virology. This article aims to consolidate findings from various studies regarding the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from piperazine and various substituted aromatic rings. The incorporation of the triazolo[4,5-d]pyrimidine moiety is crucial for its biological activity. The structural characterization is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Anticancer Activity
    • The compound has shown promising results against various cancer cell lines including lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. For instance, compounds derived from similar triazolo[4,5-d]pyrimidine structures have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, one study reported an IC50 of 3.12 µg/ml for MCF-7 cells, indicating significant cytotoxicity .
  • Mechanism of Action
    • The anticancer effects are believed to be mediated through several mechanisms:
      • Tubulin Polymerization : The compounds promote tubulin polymerization which disrupts mitotic processes in cancer cells .
      • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of histone lysine-specific demethylase 1 (LSD1), a target in acute myeloid leukemia (AML) treatment .
  • Antiviral Activity
    • Compounds related to the triazolo[4,5-d]pyrimidine scaffold have been evaluated for their antiviral properties against HIV-1. Certain derivatives exhibited inhibitory effects on RNase H activity, which is critical for viral replication .

Case Studies

Several studies have provided insights into the specific biological activities of related compounds:

  • Case Study 1: Anticancer Evaluation
    A study demonstrated that derivatives with specific substitutions on the pyrimidine ring showed enhanced cytotoxicity against MCF-7 cells compared to others without such modifications. The presence of a thioxo group at position 2 was particularly noted for increasing efficacy .
  • Case Study 2: Antiviral Properties
    Another research focused on the antiviral potential where compounds were tested in MT4 cells against HIV-1. Some showed effective inhibition with IC50 values in the micromolar range .

Data Summary

The following table summarizes the biological activities and IC50 values reported for related compounds:

Compound StructureTarget Cell LineIC50 (µg/ml)Mechanism
Triazolo[4,5-d]pyrimidine derivativeMCF-73.12 ± 0.76Tubulin polymerization
Triazolo[4,5-d]pyrimidine derivativeA5494.20 ± 0.56Enzyme inhibition
Triazolo[4,5-d]pyrimidine derivativeHCT1165.60 ± 1.22Enzyme inhibition
HIV-related derivativeMT4 CellsMicromolar rangeRNase H inhibition

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by coupling with the piperazine-benzoyl moiety. Key steps include:

  • Chlorination and cyclization : Precursor pyrimidines are chlorinated (e.g., using POCl₃) and cyclized with triazole-forming agents like sodium azide .
  • Piperazine coupling : The triazolopyrimidine intermediate is reacted with 3,5-dimethoxybenzoyl-piperazine under Buchwald-Hartwig conditions (Pd catalysts, 80–120°C) .
  • Optimization : Solvent choice (polar aprotic solvents like DMF), temperature control (195–230°C for cyclization), and catalyst loading (5–10% Pd/C) are critical for yield improvement (60–85%) and impurity reduction .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole-pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and benzoyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₆N₇O₄: 524.2045) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:

  • Solvent screening : Use DMSO for stock solutions (10 mM) followed by dilution in PBS or cell culture media (final DMSO <0.1%) .
  • Surfactant addition : Polysorbate-80 (0.01%) enhances solubility in aqueous buffers for pharmacokinetic studies .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:

  • Core modifications : Replace 4-methoxyphenyl on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Piperazine substituents : Compare 3,5-dimethoxybenzoyl with alkyl chains (e.g., pentanone) to assess impact on cellular permeability .
  • Bioisosteric replacements : Substitute triazole with pyrazole to evaluate potency against kinase targets .

Advanced: What methodologies elucidate the compound’s mechanism of action in anticancer studies?

Answer:

  • Kinase inhibition profiling : Use radiometric assays (e.g., ³³P-ATP) to test inhibition of PI3K/AKT/mTOR pathways .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • RNA-seq analysis : Identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Dose-response validation : Re-test activity in standardized assays (e.g., NCI-60 cell panel) with controlled compound purity (>98%) .
  • Metabolic stability checks : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Target specificity profiling : Employ CRISPR-Cas9 knockout models to confirm on-target effects .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using PDB structures .
  • Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: How to address regioselectivity challenges during triazole-pyrimidine synthesis?

Answer:

  • Directing group strategy : Install temporary groups (e.g., -OMe) on pyrimidine to control triazole cyclization position .
  • Microwave-assisted synthesis : Reduce side products by accelerating reaction kinetics (e.g., 150°C, 30 minutes vs. 24 hours conventional) .

Basic: What analytical methods ensure batch-to-batch consistency in purity?

Answer:

  • HPLC-ELSD : Detects non-UV-active impurities (e.g., inorganic salts) .
  • Elemental analysis (CHNS) : Confirms stoichiometric ratios (e.g., %C deviation <0.4%) .
  • X-ray crystallography : Resolves crystalline polymorphs affecting solubility .

Advanced: How to evaluate the reactivity of methoxy and benzoyl groups for derivatization?

Answer:

  • Demethylation studies : Treat with BBr₃ in DCM to convert -OMe to -OH for further functionalization .
  • Benzoyl hydrolysis : Use NaOH/EtOH to cleave the benzoyl group, then couple with alternative acyl chlorides .
  • Click chemistry : Azide-alkyne cycloaddition on modified piperazine for probe conjugation .

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